Vasoconstrictor Potency on Rat Tail Artery: Kasstasin vs. Bradykinin
Kasstasin constricts isolated rat tail artery smooth muscle with an EC₅₀ of 25 pM, as determined using a synthetic replicate of the peptide [1]. By comparison, the endogenous vasoactive peptide bradykinin—evaluated in the identical tissue preparation—elicits vasoconstriction with an EC₅₀ of 25.9 ± 2.4 nM [2]. This represents an approximately 1,036-fold difference in potency, with kasstasin operating in the picomolar range versus bradykinin's nanomolar range [1][2].
| Evidence Dimension | Vasoconstrictor potency (EC₅₀) on rat tail artery smooth muscle |
|---|---|
| Target Compound Data | EC₅₀ = 25 pM |
| Comparator Or Baseline | Bradykinin: EC₅₀ = 25.9 ± 2.4 nM |
| Quantified Difference | ~1,036-fold more potent (25 pM vs. 25.9 nM) |
| Conditions | Isolated rat tail artery smooth muscle, contraction assay (organ bath); synthetic replicates of both peptides |
Why This Matters
For researchers studying extreme vasoconstrictor potency, kasstasin offers a signal-to-concentration ratio three orders of magnitude superior to the endogenous bradykinin standard, enabling ultra-low-dose experimental designs.
- [1] Li X et al. Kasstasin: A novel potent vasoconstrictor peptide from the skin secretion of the African red-legged running frog, Kassina maculata. Biochimie. 2011;93(9):1537-1542. PMID: 21624426. View Source
- [2] Wang Z, Wu L, Wang R. Kinin B2 receptor-mediated contraction of tail arteries from normal or streptozotocin-induced diabetic rats. Br J Pharmacol. 1998;125(1):143-151. doi: 10.1038/sj.bjp.0702017. View Source
